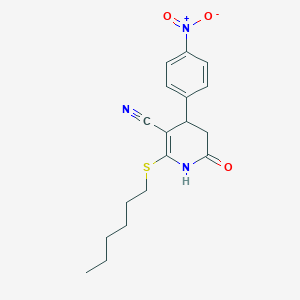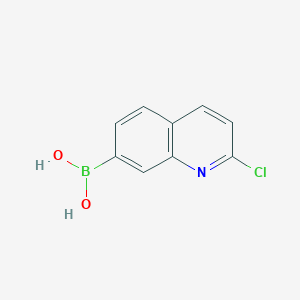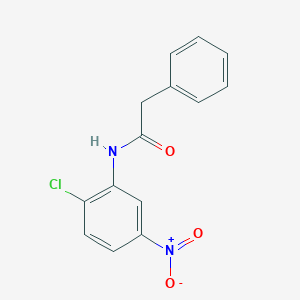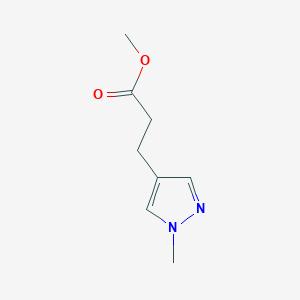
2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds with structural similarities to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile often play a crucial role in the synthesis of pharmaceuticals. These entities can serve as key intermediates or building blocks in the development of drugs targeting a range of diseases. For example, the introduction of nitrophenyl groups and sulfanyl functionalities into heterocyclic frameworks is a common strategy in medicinal chemistry for enhancing drug properties such as bioavailability, potency, and selectivity (Balani et al., 1995).
Biological Studies and Mechanism of Action
Nitrophenyl derivatives are often studied for their biological activities, including their roles as inhibitors or activators of specific biochemical pathways. Research into compounds containing nitrophenyl and sulfanyl groups has contributed to understanding mechanisms of action at the molecular level, potentially leading to therapeutic applications in conditions like cancer, neurodegenerative diseases, and infectious diseases. Studies focusing on oxidative stress and inflammation, for example, have identified nitrophenyl-containing compounds as markers or modulators of these processes, offering insights into disease pathology and treatment strategies (Beal et al., 1997).
Analytical Chemistry Applications
In the realm of analytical chemistry, specific functional groups within complex molecules like this compound can serve as analytical markers. These markers are useful in the development of detection methods for studying biological samples, environmental monitoring, and quality control in pharmaceutical manufacturing. The presence of distinct functional groups enables the application of spectroscopic, chromatographic, and electrochemical techniques for sensitive and selective analysis (Jones et al., 2005).
Environmental Impact and Toxicology
Research into the environmental impact and toxicology of chemical compounds, including those with nitrophenyl and sulfanyl groups, is crucial for assessing safety and regulatory compliance. Studies on the biodegradation, bioaccumulation, and toxicological profiles of these compounds help in understanding their environmental fate and potential health risks. This research is essential for developing safer chemicals and for the remediation of contaminated environments (Koch & Angerer, 2007).
特性
IUPAC Name |
6-hexylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-3-4-5-10-25-18-16(12-19)15(11-17(22)20-18)13-6-8-14(9-7-13)21(23)24/h6-9,15H,2-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZITPZKOSYICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)
![3-Chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2970441.png)
![N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2970445.png)
![2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate](/img/structure/B2970448.png)


![tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2970452.png)
![4,5-Dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2970454.png)
![N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2970455.png)
